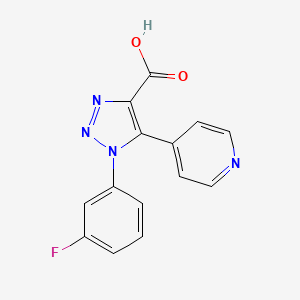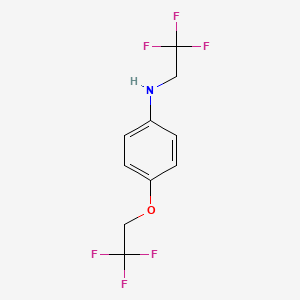![molecular formula C20H19NO4 B1440965 2-{环丙基[(9H-芴-9-基甲氧羰基)氨基]氨基}乙酸 CAS No. 1342767-08-1](/img/structure/B1440965.png)
2-{环丙基[(9H-芴-9-基甲氧羰基)氨基]氨基}乙酸
描述
“2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid” is a synthetic compound with the CAS Number: 1342767-08-1 . It has a molecular weight of 337.38 . The compound is also known as “{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid” and is often represented by the Inchi Code: 1S/C20H19NO4/c22-19(23)11-21(13-9-10-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties were not found in the search results.科学研究应用
合成和衍生物
该化合物的一个主要应用是在非蛋白氨基酸及其衍生物的合成中,展示了其在创建结构独特且生物学相关的分子中的效用。例如,(S)-(+)-2-氨基-6-(氨氧基)己酸 (AAHA) 及其衍生物的合成,突出了该化合物在通过创新合成途径生成具有潜在生物活性的氨基酸中的作用 (Adamczyk 和 Reddy,2001)。
反应性和转化
该化合物的结构具有环丙基,促进了其参与在生物活性化合物合成中有价值的化学转化。研究表明,此类含环丙基的化合物有可能一步转化为环丙基氨基酸,支撑了它们在合成具有生物活性物质中发现的独特部分的化合物中的效用 (Ghosh 等,2023)。
环肽合成
在药物研究的背景下,该化合物用作合成复杂环肽的构建模块。环肽因其广泛的生物活性而著称,使其成为药物开发的有希望的候选者。合成管状肽 A 的详细方案举例说明了该化合物在生产具有显着药学潜力的复杂分子结构中的应用 (Pelay-Gimeno、Albericio 和 Tulla-Puche,2016)。
新型合成路线
该化合物在合成策略中的应用导致了结构和功能多样分子的新型路线的发展。例如,它在合成具有潜在抗氧化和选择性黄嘌呤氧化酶抑制活性的衍生物中的应用展示了其在创建治疗相关化合物中的重要性 (Ikram 等,2015)。
安全和危害
作用机制
Target of Action
N-Fmoc-N-cyclopropylglycine primarily targets Monomeric Sarcosine Oxidase (MSOX) . MSOX is a fundamental member of a family of flavoenzymes that catalyze the oxidation of sarcosine and other secondary amines .
Mode of Action
The compound interacts with its target, MSOX, through a process known as oxidation . The first rate-limiting step in this interaction is the binding of N-Fmoc-N-cyclopropylglycine to the flavin ring of MSOX, which simultaneously proceeds with the ring-opening of the cyclopropyl group . This reaction step corresponds to the nucleophilic attack of the cyclopropyl group to the flavin ring .
Biochemical Pathways
The interaction of N-Fmoc-N-cyclopropylglycine with MSOX affects the oxidation pathway of sarcosine and other secondary amines . The compound’s interaction with MSOX leads to the formation of an adduct, which is crucial for reactions following the adduct formation .
Result of Action
The result of N-Fmoc-N-cyclopropylglycine’s action is the formation of an adduct with the flavin ring of MSOX . This adduct formation is a crucial step in the oxidation of sarcosine and other secondary amines .
Action Environment
The action of N-Fmoc-N-cyclopropylglycine is influenced by various environmental factors. For instance, the conformation of the compound was found to be crucial for reactions following the adduct formation
生化分析
Biochemical Properties
2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid plays a significant role in biochemical reactions, particularly in peptide synthesis. The Fmoc group is commonly used as a protecting group for amino acids during solid-phase peptide synthesis. This compound interacts with enzymes such as peptidases and proteases, which are involved in the cleavage of peptide bonds. The cyclopropyl group can influence the compound’s reactivity and stability, affecting its interactions with other biomolecules .
Cellular Effects
2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid has been shown to affect various cellular processes. It can influence cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. This compound may also impact gene expression by modulating transcription factors or other regulatory proteins. Additionally, it can alter cellular metabolism by affecting enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid involves its binding interactions with biomolecules. The Fmoc group can form stable complexes with amino acids and peptides, protecting them from enzymatic degradation. This compound can also inhibit or activate specific enzymes, leading to changes in biochemical pathways. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. It may undergo degradation or transformation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although its activity may diminish over time .
Dosage Effects in Animal Models
The effects of 2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and produce desired biochemical effects. At higher doses, it can cause adverse effects such as enzyme inhibition, cellular damage, or systemic toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. The presence of the Fmoc group can influence its metabolic stability and clearance from the body .
Transport and Distribution
The transport and distribution of 2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cells, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of 2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles such as the endoplasmic reticulum, mitochondria, or nucleus, where it exerts its biochemical effects. The Fmoc group may play a role in its localization by interacting with specific proteins or lipids within the cell .
属性
IUPAC Name |
2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)11-21(13-9-10-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYHCMVDZHPUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


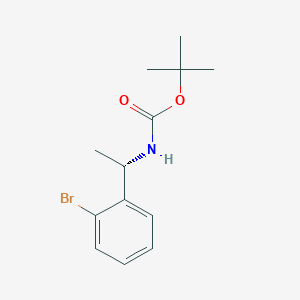
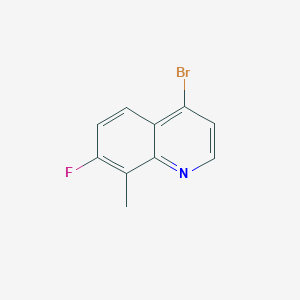
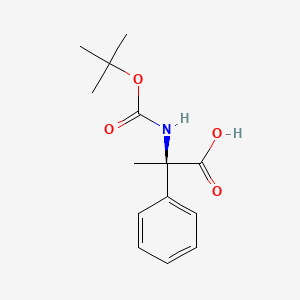


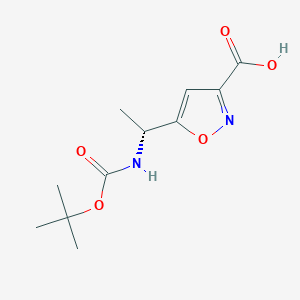

![N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B1440898.png)
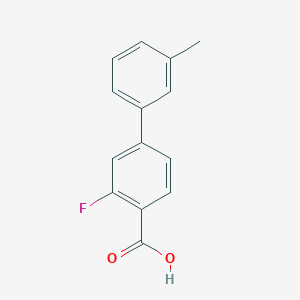
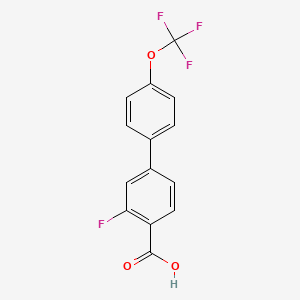
![2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1440902.png)
